molecular formula C6H14O2 B041856 1,2-Hexanediol CAS No. 6920-22-5

1,2-Hexanediol

Cat. No.: B041856
CAS No.: 6920-22-5
M. Wt: 118.17 g/mol
InChI Key: FHKSXSQHXQEMOK-UHFFFAOYSA-N
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Description

1,2-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a clear, colorless, and hygroscopic liquid with a slight sweet odor. It is widely used in various industries, particularly in cosmetics and personal care products, due to its excellent moisturizing and antimicrobial properties .

Mechanism of Action

1,2-Hexanediol, also known as hexane-1,2-diol, is a versatile ingredient commonly found in cosmetic products. It is synthetically made, usually from a process involving the hydrogenation of certain types of aldehydes or ketones .

Target of Action

This compound primarily targets the skin and hair. It acts as a skin conditioning agent and a solvent . It helps to soften and smoothen the skin while also dissolving other ingredients in the formulation, making the product easier to spread and absorb .

Mode of Action

This compound works by forming a barrier on the skin’s surface that helps to prevent moisture loss . This barrier also protects the skin from environmental stressors such as pollutants and harsh weather conditions . As a solvent, it helps to dissolve other ingredients in a formulation, enhancing the overall effectiveness of the product .

Biochemical Pathways

It is known that it has hygroscopic properties, meaning it can attract and hold water molecules from the surrounding environment . This property allows it to act as a humectant, deeply hydrating the skin .

Pharmacokinetics

It is known that it is safe for skin and hair when used in lower concentrations .

Result of Action

The primary result of this compound’s action is improved skin hydration and texture. It helps to keep the skin hydrated, soft, and smooth . It also contributes to the overall effectiveness and feel of cosmetic products by helping to dissolve other ingredients and making the product easier to spread and absorb .

Action Environment

This compound is a colorless liquid with hygroscopic nature, meaning it can absorb moisture from the environment . This property makes it ideal for use in cosmetic and skincare products, especially in dry and harsh environments where skin hydration is crucial . It can be slightly toxic and irritating to the eyes, therefore it should be kept away from the eye area .

Biochemical Analysis

Biochemical Properties

1,2-Hexanediol is a great emollient and a humectant, meaning it preserves hydration on the skin while also softening it . It also acts as a preservative, preventing bacterial growth in the formulations that it is used in, thus increasing the overall shelf life . It is a moisture-binding ingredient that has proven to be beneficial for the skin and hair .

Cellular Effects

It is an amazing ingredient for extremely dry and flaky skin as it holds moisture on the topmost layers of the skin and keeps it hydrated . It aids in smooth and detangled hair because of the high hydration that it provides .

Molecular Mechanism

This compound acts as a superb preservative by stopping bacterial formation in formulations . Furthermore, it is also a solvent that dissolves other ingredients and helps them spread out evenly in the product . It is safe for skin and hair when used in lower concentrations .

Temporal Effects in Laboratory Settings

It is known that it is safe for skin and hair when used in lower concentrations .

Metabolic Pathways

It is known that it is a synthetic ingredient made up of many chemicals such as diosgenin, chrysin, and alpha-lipoic acid .

Transport and Distribution

As a solvent, this compound has the ability to dissolve ingredients (such as pigments and botanical extracts). This ensures an even distribution of each ingredient within the formulation .

Subcellular Localization

It is known that it is used in a wide range of products all across the cosmetic industry such as cleansing and bath products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Hexanediol can be synthesized through several methods. One common method involves the catalytic oxidation of 1-hexene. In this process, 1-hexene is oxidized using hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst. This method yields high-purity this compound . Another method involves the use of formic acid as a reaction medium and hydrogen peroxide as an oxidant. The formic acid peroxide is obtained in situ, and the catalyst is used to oxidize 1-hexene into an epoxy compound, which is then hydrolyzed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 1-hexene using hydrogen peroxide and a catalyst. This method is preferred due to its high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of 1-hexene to this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Hexanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Scientific Research Applications

1,2-Hexanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other organic compounds.

    Biology: It is used in biological studies as a preservative and antimicrobial agent.

    Medicine: It is used in pharmaceutical formulations for its antimicrobial properties.

    Industry: It is widely used in cosmetics and personal care products as a moisturizer, humectant, and preservative.

Comparison with Similar Compounds

1,2-Hexanediol is similar to other diols such as:

  • 1,2-Pentanediol
  • 1,2-Octanediol
  • 1,2-Decanediol
  • Pentylene glycol
  • Caprylyl glycol

Uniqueness: Compared to these similar compounds, this compound is unique due to its balanced properties of being a good humectant, solvent, and antimicrobial agent. It is also more versatile in its applications, being used in a wide range of products from cosmetics to industrial applications .

Properties

IUPAC Name

hexane-1,2-diol
Source PubChem
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InChI

InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3
Source PubChem
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InChI Key

FHKSXSQHXQEMOK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
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DSSTOX Substance ID

DTXSID40863959
Record name 1,2-Hexanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,2-Hexanediol
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Record name 1,2-Hexanediol
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CAS No.

6920-22-5
Record name 1,2-Hexanediol
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Record name 1,2-Hexanediol
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Record name DL-hexane-1,2-diol
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Synthesis routes and methods I

Procedure details

Similarly, 1,2-butanediol and 2,3-butanediol were heated with equivalent quantities of hexachloroacetone in the presence of K2CO3 or other such basic catalyst as previously defined to produce comparable yields of 1,2-butylene carbonate and 2,3-butylene carbonate, respectively. Also, 3-chloro-1,2-propanediol was reacted in this way with hexachloroacetone to make 4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate). In the same way, styrene glycol (1-phenyl-1,2-ethanediol) is reacted with hexachloroacetone in the presence of a basic catalyst to produce 1-phenylethylene carbonate (4-phenyl-1,3-dioxol-2-one), 1,2-hexanediol is reacted with hexachloroacetone to produce 1,2-hexylene carbonate (4-butyl-1,3-dioxol-2-one), and 1-cyclohexyl-1,2-ethanediol is reacted with hexachloroacetone to make 4-cyclohexyl-1,3-dioxol-2-one (cyclohexylethylene carbonate).
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Synthesis routes and methods II

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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